molecular formula C8H5BrO2 B8242539 4-Bromo-3H-benzofuran-2-one

4-Bromo-3H-benzofuran-2-one

Cat. No.: B8242539
M. Wt: 213.03 g/mol
InChI Key: RGNLOFYFMKCFGY-UHFFFAOYSA-N
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Description

4-Bromo-3H-benzofuran-2-one is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 4-position of the benzofuran ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 4-Bromo-3H-benzofuran-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3H-benzofuran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

4-Bromo-3H-benzofuran-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of dihydrobenzofuran derivatives.

Scientific Research Applications

4-Bromo-3H-benzofuran-2-one has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3H-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s ability to form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

4-Bromo-3H-benzofuran-2-one can be compared with other benzofuran derivatives, such as:

    3H-benzofuran-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Chloro-3H-benzofuran-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    4-Methyl-3H-benzofuran-2-one:

The uniqueness of this compound lies in its enhanced reactivity due to the presence of the bromine atom, making it a valuable compound for various chemical transformations and research applications.

Properties

IUPAC Name

4-bromo-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNLOFYFMKCFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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